molecular formula C16H22O3Si B096185 Triethoxy(naphthalen-1-yl)silane CAS No. 17938-06-6

Triethoxy(naphthalen-1-yl)silane

Cat. No.: B096185
CAS No.: 17938-06-6
M. Wt: 290.43 g/mol
InChI Key: ZJEYUFMTCHLQQI-UHFFFAOYSA-N
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Description

Triethoxy(naphthalen-1-yl)silane: is an organosilicon compound with the molecular formula C16H22O3Si . It is a yellow to light brown liquid that is flammable and readily soluble in organic solvents such as ethanol and ethers. This compound is stable in air but practically insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of triethoxy(naphthalen-1-yl)silane typically involves the reaction of 1-bromoethane with naphthyltrimethylsilyl ether. The process is carried out under an inert atmosphere to prevent unwanted reactions. The reaction mixture is continuously stirred and heated to maintain the appropriate reaction temperature. After the reaction is complete, the by-products and solvents are removed by distillation under reduced pressure to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Triethoxy(naphthalen-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triethoxy(naphthalen-1-yl)silane has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Triethoxy(naphthalen-1-yl)silane is unique due to the presence of the naphthalene ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring aromatic functionality and stability .

Biological Activity

Triethoxy(naphthalen-1-yl)silane, with the molecular formula C16H22O3Si\text{C}_{16}\text{H}_{22}\text{O}_{3}\text{Si} and CAS number 17938-06-6, is an organosilicon compound notable for its diverse applications in organic synthesis and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a naphthalene moiety substituted with three ethoxy groups attached to a silicon atom. This structure enhances its solubility in organic solvents while rendering it practically insoluble in water. The compound is typically a yellow to light brown liquid that is flammable and stable in air, although it can hydrolyze in the presence of moisture.

Target of Action : this compound primarily acts as a reagent and catalyst in organic synthesis, particularly through a process known as silylation. This involves the formation of covalent bonds with target molecules, altering their chemical properties and facilitating various reactions.

Biochemical Pathways : The compound influences biochemical pathways by participating in hydrolysis, condensation, and substitution reactions. Hydrolysis leads to the formation of silanols, which can further condense to form siloxane bonds.

Pharmacokinetics : Due to its solubility in organic solvents, this compound can be effectively utilized in drug delivery systems. Its pharmacokinetic profile indicates stability under physiological conditions but requires careful handling due to its reactivity with moisture.

Surface Modification

One of the significant biological applications of this compound is in the modification of surfaces for biological assays. Its ability to form covalent bonds with various substrates makes it valuable for creating functionalized surfaces that can interact with biomolecules, enhancing assay sensitivity and specificity.

Drug Delivery Systems

Research has indicated potential uses of this compound in drug delivery systems. Its unique structure allows it to encapsulate therapeutic agents, improving their stability and bioavailability. Studies are ongoing to explore its efficacy in targeting specific tissues or cells.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Study Findings
Surface Modification Studies Demonstrated enhanced binding affinity of biomolecules on surfaces treated with this compound compared to untreated surfaces.
Drug Delivery Research Showed improved release profiles for encapsulated drugs using this compound as a carrier, indicating potential for targeted therapy applications.
Reactivity Studies Investigated the compound's reactivity with various organic substrates, confirming its utility in synthesizing complex organic molecules through coupling reactions .

Case Studies

A notable case study involved the use of this compound in a one-pot tandem reaction that successfully synthesized a biologically relevant benzofuran scaffold. This reaction showcased the compound's ability to facilitate complex organic transformations while maintaining high yields under optimized conditions .

Properties

IUPAC Name

triethoxy(naphthalen-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEYUFMTCHLQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=CC2=CC=CC=C21)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400863
Record name triethoxy(naphthalen-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17938-06-6
Record name triethoxy(naphthalen-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17938-06-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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